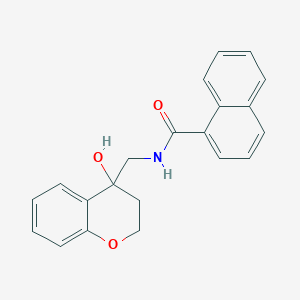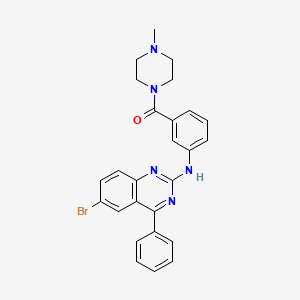
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide, also known as CF33, is a synthetic compound that has been studied for its potential therapeutic use in cancer treatment. CF33 is a small molecule inhibitor of the oncoprotein MDM2, which is overexpressed in many types of cancer.
Mechanism of Action
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. The activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has also been shown to inhibit tumor growth and metastasis in mouse models of cancer. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has been shown to have low toxicity in normal cells, indicating its potential as a selective cancer therapy.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has been extensively studied, and its mechanism of action is well understood. However, N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide. One direction is to improve the solubility and bioavailability of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide to increase its effectiveness in vivo. Another direction is to study the potential use of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide in combination with other cancer therapies. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has also been shown to have potential in the treatment of other diseases such as Alzheimer's disease, and further research in this area is warranted. Finally, the development of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide analogs with improved potency and selectivity is an area of active research.
Synthesis Methods
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-fluorophenol with 2-bromoethyl acetate to form 2-(2-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 1-cyano-1-methylpropylamine to form N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide. The purity and yield of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential use in cancer treatment. MDM2 is an oncoprotein that plays a critical role in the regulation of the tumor suppressor protein p53. Overexpression of MDM2 can lead to the degradation of p53, which is a key factor in the development and progression of many types of cancer. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJRBXGPTIRUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826501.png)
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2826505.png)
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate](/img/structure/B2826506.png)
